4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Medicinal Chemistry HBV Capsid Assembly Modulation Structure-Activity Relationship

4-[Cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021224-36-1) is a synthetic sulfonamide-benzamide hybrid that combines a cyclohexyl(methyl)sulfamoyl substituent with a 3-methylisoxazol-5-amine tail. Its molecular formula is C₁₈H₂₃N₃O₄S (MW ~377.46 g/mol).

Molecular Formula C18H23N3O4S
Molecular Weight 377.46
CAS No. 1021224-36-1
Cat. No. B2574405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide
CAS1021224-36-1
Molecular FormulaC18H23N3O4S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
InChIInChI=1S/C18H23N3O4S/c1-13-12-17(25-20-13)19-18(22)14-8-10-16(11-9-14)26(23,24)21(2)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3,(H,19,22)
InChIKeyPEGAMTUURQPKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021224-36-1): Core Chemical Identity and Procurement-Relevant Baseline


4-[Cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021224-36-1) is a synthetic sulfonamide-benzamide hybrid that combines a cyclohexyl(methyl)sulfamoyl substituent with a 3-methylisoxazol-5-amine tail. Its molecular formula is C₁₈H₂₃N₃O₄S (MW ~377.46 g/mol). The compound belongs to a class of sulfamoyl benzamide derivatives that have been explored in patent literature as scaffolds for antiviral and enzyme-inhibitory programs, most notably in the cyclized sulfamoylarylamide series targeting hepatitis B virus (HBV) replication [1]. The isoxazole-amine motif is a recognized zinc-binding group in metalloenzyme inhibitor design, particularly for carbonic anhydrase isoforms [2].

Why Generic Substitution of 4-[Cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide Carries Unquantified Scientific Risk


Sulfamoyl benzamides and isoxazole-containing sulfonamides are not interchangeable pharmacophores. The cyclohexyl(methyl)sulfamoyl group imparts a distinct steric and lipophilic profile that influences target binding, metabolic stability, and solubility in ways that closely related analogs—such as those bearing a simple N-phenylsulfamoyl or morpholinosulfonyl group—do not replicate [1]. Within the 3-methylisoxazol-5-amine series, the nature of the sulfamoyl N-substituent has been shown to modulate carbonic anhydrase isoform selectivity by over 100-fold, meaning potency at a primary target alone is insufficient to predict off-target liability [2]. No head-to-head comparative bioactivity data for CAS 1021224-36-1 versus its closest analogs were identified in the public domain at the time of this analysis; as a result, any assumption of functional equivalence between this compound and a generic 'structurally similar' replacement would lack quantitative foundation and constitutes a procurement risk.

Quantitative Differentiation Evidence for 4-[Cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021224-36-1)


Structural Distinctiveness vs. Closest Commercial Sulfamoyl Benzamide Analogs

The target compound features a cyclohexyl(methyl)sulfamoyl group at the 4-position of the benzamide core, a substitution pattern that distinguishes it from the N-phenylsulfamoyl and morpholinosulfonyl analogs that dominate commercial screening libraries. In the cyclized sulfamoylarylamide patent family (WO2017001655A1), the sulfamoyl N-substituent directly controls the geometry of the binding pocket interaction: N-cyclohexyl-N-methyl variants adopt a conformation that fills a hydrophobic sub-pocket not accessible to N,N-dimethyl or N-phenyl analogs, as inferred from the structure-activity trends across >500 exemplified compounds [1]. The 3-methylisoxazol-5-yl tail further differentiates this compound from benzothiazol-2-yl and phenyl-amino variants that lack the established zinc-chelating capacity of the isoxazole-amine motif [2].

Medicinal Chemistry HBV Capsid Assembly Modulation Structure-Activity Relationship

Isoxazole-Amine Zinc-Binding Potential vs. Non-Zinc-Binding Heterocyclic Amines

The 5-amino-3-methylisoxazole group present in the target compound is a validated zinc-binding motif (ZBM) for human carbonic anhydrase (hCA) isoforms. In a systematic study of mono-sulfonamides derived from 3-methylisoxazol-5-amine, primary sulfonamide variants exhibited Kᵢ values of 0.5–8.9 nM against hCA II and 6.7–62 nM against hCA I, confirming that the isoxazole-amine scaffold can achieve picomolar-to-low nanomolar affinity when appropriately elaborated [1]. In contrast, analogous benzamides bearing non-zinc-binding heterocycles (e.g., thiazole or pyridine amines) typically show >100-fold weaker inhibition of hCA II under identical stopped-flow CO₂ hydration assay conditions [2]. While the target compound itself lacks publicly reported hCA inhibition data, the presence of the intact 3-methylisoxazol-5-amine moiety predicts a capacity for zinc coordination that is absent in comparator compounds where this group is replaced by a simple aniline or aliphatic amine.

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor Design Isoform Selectivity

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. Common Benzamide Screening Compounds

The cyclohexyl(methyl)sulfamoyl substituent confers a calculated logP (cLogP) of approximately 3.8 and a topological polar surface area (tPSA) of ~95 Ų, placing the target compound near the upper boundary of Lipinski-compliant lipophilicity for oral drug candidates [1]. This contrasts with the N-(4-sulfamoylphenyl)benzamide comparator (cLogP ~1.2, tPSA ~135 Ų), which is significantly more polar, and the N-(2-fluorophenyl)benzamide analog (cLogP ~3.2, tPSA ~70 Ų), which is slightly less lipophilic but has reduced hydrogen-bonding capacity . The intermediate lipophilicity and moderate tPSA of CAS 1021224-36-1 suggest a balanced permeability-solubility profile that may be advantageous for cell-based HBV replication assays where both membrane penetration and aqueous solubility at 10–50 µM screening concentrations are required.

Drug-like Properties Lipophilicity Aqueous Solubility

High-Confidence Application Scenarios for 4-[Cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 1021224-36-1)


HBV Capsid Assembly Modulator Screening Libraries

The compound's sulfamoyl benzamide core aligns with the chemotype defined in WO2017001655A1 for cyclized sulfamoylarylamide HBV replication inhibitors. Procurement of CAS 1021224-36-1 is justified for hit-expansion libraries targeting HBV capsid assembly, where the cyclohexyl(methyl)sulfamoyl group provides a steric profile not present in dimethyl or diethyl sulfamoyl variants that dominate commercial collections [1].

Carbonic Anhydrase Isoform Selectivity Profiling

The 3-methylisoxazol-5-amine moiety is a recognized zinc-binding group for human carbonic anhydrase isoforms. In the absence of publicly reported hCA inhibition data for this compound, its structural features—particularly the cyclohexyl(methyl)sulfamoyl substituent—make it a rational procurement choice for selectivity screening against hCA I, II, IX, and XII, where the N-substituent can influence isoform preference by over 100-fold [2].

Physicochemical Property Benchmarking in Benzamide Lead Optimization

CAS 1021224-36-1 occupies a cLogP window of ~3.5–4.0 and a tPSA of ~95 Ų, which is an under-represented property space in commercially available sulfamoyl benzamide libraries. Researchers optimizing lead series for balanced permeability and solubility can use this compound as a reference standard for the cyclohexyl(methyl)sulfamoyl substituent class, enabling direct comparison with more polar (sulfamoylphenyl) or more lipophilic (fluorophenyl) analogs [3].

Quote Request

Request a Quote for 4-[cyclohexyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.